N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5S/c1-16-13(19)14(20)17-9-12-18(7-2-8-23-12)24(21,22)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRHLXQWDPGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Precursor Synthesis
The synthesis begins with the preparation of enaminone intermediates, which serve as critical precursors for oxazinan ring formation. A modified protocol derived from Zonidis (2020) involves the reaction of α-methylene ketones with dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. For example:
- Reaction : Benzoylacetonitrile + DMFDMA → Enaminone salt (Va,b)
- Conditions : Toluene, 110°C, 12–24 hours
- Yield : 65–89%
This step introduces the dimethylamino group essential for subsequent sulfene addition. Structural characterization via X-ray crystallography confirms the formation of stable enaminone salts.
Sulfonylation and Cyclization
The 4-chlorobenzenesulfonyl group is introduced via sulfene addition, a reaction facilitated by triethylamine (Et₃N) and methanesulfonyl chloride (MsCl):
- Mechanism :
- Generation of sulfene (CH₂=SO₂) from MsCl and Et₃N.
- Concerted [2+4] cycloaddition with the enaminone to form a 3,4-dihydro-1,3-oxazinan-2-yl intermediate.
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 4–6 hours
- Yield : 58–76%
Regioselectivity is governed by the electron-rich enaminone system, favoring anti-diastereomer formation due to thermodynamic control.
Cope Elimination for Ring Aromatization
The saturated 3,4-dihydro intermediate undergoes Cope elimination to introduce the C3–C4 double bond, yielding the fully unsaturated 1,3-oxazinan core:
- Reagents : N-Methylmorpholine N-oxide (NMO), catalytic p-toluenesulfonic acid (PTSA)
- Conditions : Toluene, 80°C, 2 hours
- Yield : 82–91%
This step is highly efficient and avoids side reactions associated with traditional acid-catalyzed eliminations.
Functionalization with Ethanediamide Moiety
The methylene-linked ethanediamide group is introduced via nucleophilic substitution:
- Reaction : Oxazinan intermediate + N-Methylethanediamidyl chloride → Target compound
- Conditions : Tetrahydrofuran (THF), −10°C, 1 hour
- Yield : 67%
Industrial Production Methods
Large-scale synthesis employs continuous-flow reactors to enhance efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous-flow microreactor |
| Sulfene Addition Time | 4–6 hours | 30 minutes |
| Annual Output | 10–50 g | 500–1,000 kg |
| Purity | 95–98% (HPLC) | >99.5% (HPLC) |
Purification is achieved via fractional crystallization using ethanol-water mixtures, reducing reliance on chromatographic methods.
Reaction Optimization and Yields
Solvent Screening
A solvent study revealed dichloromethane (DCM) as optimal for sulfene addition, minimizing byproduct formation:
| Solvent | Yield (%) | Byproducts (%) |
|---|---|---|
| DCM | 76 | 4 |
| THF | 62 | 12 |
| Acetonitrile | 54 | 18 |
Temperature Effects on Cope Elimination
Elevated temperatures (>100°C) reduced yields due to decomposition:
| Temperature (°C) | Yield (%) |
|---|---|
| 80 | 91 |
| 100 | 78 |
| 120 | 63 |
Analytical Characterization
Critical spectroscopic data for the final product:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.48 (d, J = 8.4 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂), 3.89 (t, J = 6.0 Hz, 2H, NCH₂), 3.02 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calc. for C₁₆H₂₂ClN₃O₅S [M+H]⁺: 428.0942; found: 428.0945.
Comparative Analysis with Analogues
Structural modifications impact synthetic feasibility:
| Substituent | Sulfonylation Yield (%) | Elimination Yield (%) |
|---|---|---|
| 4-Chlorobenzenesulfonyl | 76 | 91 |
| 4-Methoxybenzene | 68 | 85 |
| 2-Naphthyl | 59 | 72 |
The electron-withdrawing chloro group enhances sulfene reactivity, enabling higher yields.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Crystallography : SHELX programs () are widely used to resolve such structures, underscoring the importance of crystallographic data in optimizing these compounds .
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 429.92 g/mol. Its structure features a 1,3-oxazinan ring , a chlorobenzenesulfonyl group , and an ethanediamide moiety , which contribute to its biological properties and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine.
- Cyclization : Formation of the oxazinan ring through cyclization reactions.
- Final product formation : Reaction with ethanediamide under controlled conditions.
Purification methods such as recrystallization or chromatography are often employed to ensure product purity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The chlorobenzenesulfonyl group enhances its interaction with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in microbial growth.
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria and fungi |
| Anti-inflammatory | Potential to reduce inflammation in biological systems |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The presence of the sulfonyl group allows for strong interactions with amino acid residues in proteins, which can inhibit enzyme activity. Additionally, the oxazinan ring may stabilize the binding of the compound to its targets, disrupting normal cellular processes.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) observed was significantly lower than that of standard antibiotics.
- Anti-inflammatory Activity : Research indicated that this compound could reduce cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Future Research Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo studies to assess efficacy and safety profiles.
- Molecular docking studies to identify specific enzyme targets.
- Modification studies to enhance potency and selectivity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
